

# Application Notes: CRISPR/Cas9-Mediated Knockout of the AIDA Gene in Cell Lines

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## Compound of Interest

Compound Name: *Aida protein*

Cat. No.: *B1177497*

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## Introduction

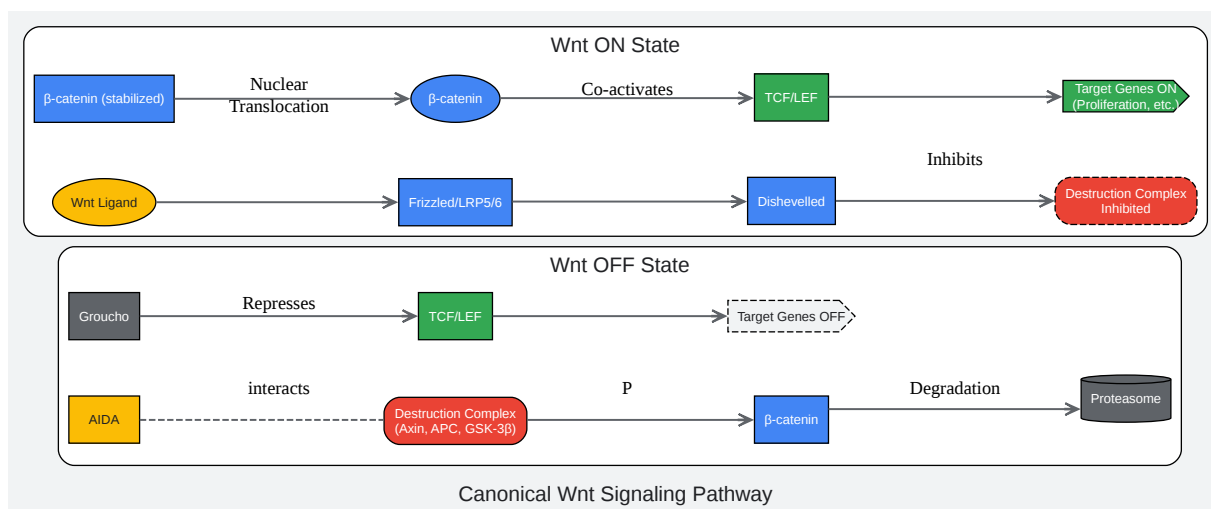
The Axin Interactor, Dorsalization Associated (AIDA) gene, also known as ANKRD20A, encodes a protein that plays a role in various cellular processes. AIDA is recognized as an interactor of Axin, a key scaffold protein in the Wnt signaling pathway, and is also implicated in the negative regulation of JUN kinase (JNK) activity.[1][2] Research has linked AIDA to activity-dependent synapse-to-nucleus signaling in neurons, where it can influence nucleolar numbers and protein synthesis.[3] Furthermore, emerging evidence suggests its involvement in vascular pathophysiology, including mediating endothelial injury and inflammation induced by oxidized low-density lipoprotein (OxLDL) and its potential role as a candidate gene for coronary artery disease.[2][4][5]

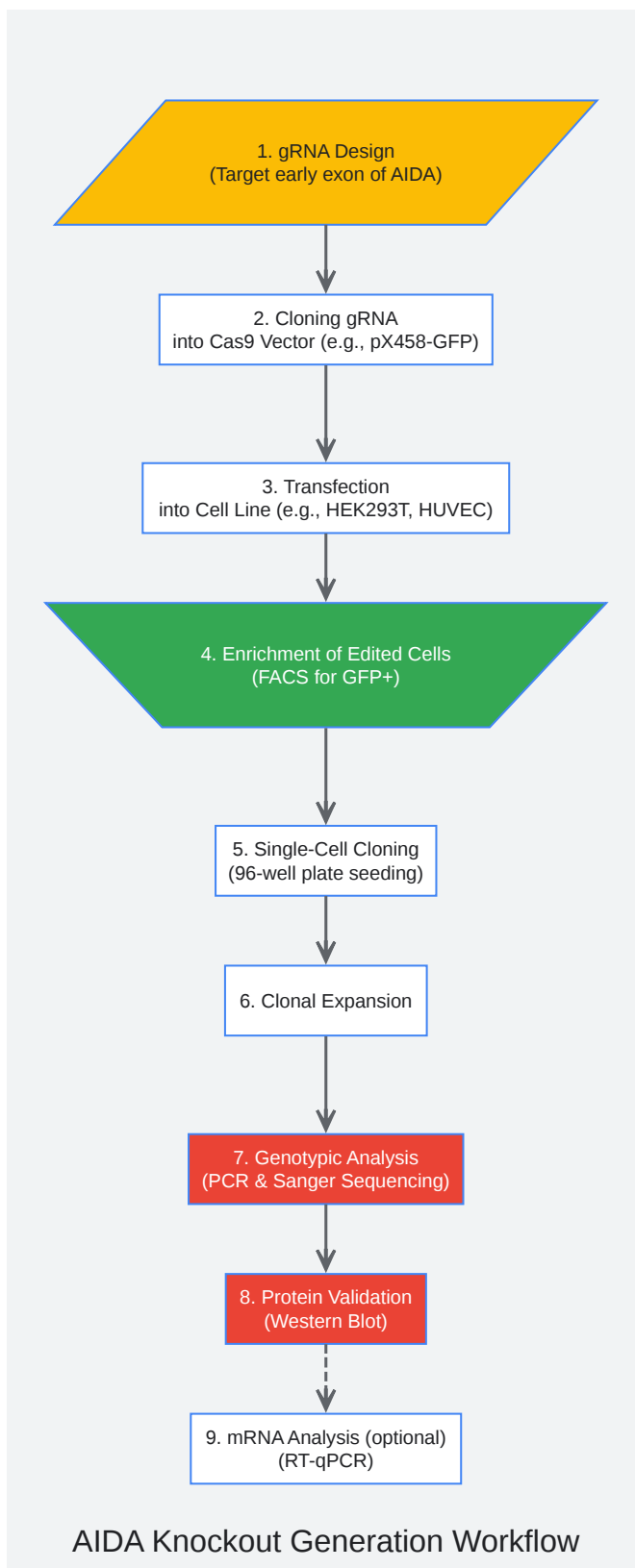
The CRISPR/Cas9 system provides a powerful tool for creating targeted gene knockouts to study the functional roles of proteins like AIDA.[6] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[6] The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often introduces small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and the subsequent ablation of protein expression.[6][7]

These application notes provide a detailed workflow and protocols for the successful knockout of the AIDA gene in mammalian cell lines using the CRISPR/Cas9 system.

## Signaling Pathway Context: The Wnt/ $\beta$ -catenin Pathway

AIDA's interaction with Axin places it within the context of the canonical Wnt signaling pathway. This pathway is crucial for embryonic development, tissue homeostasis, and cell fate specification.<sup>[8][9]</sup> In the absence of a Wnt ligand ("OFF" state), a "destruction complex," which includes Axin, APC, and GSK-3 $\beta$ , phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation.<sup>[9]</sup> When a Wnt ligand binds to its receptors ("ON" state), this destruction complex is inhibited, allowing  $\beta$ -catenin to accumulate, translocate to the nucleus, and activate target gene transcription through TCF/LEF transcription factors.<sup>[10][11]</sup> AIDA's interaction with Axin may modulate the stability or activity of this complex.





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